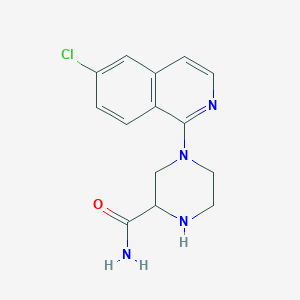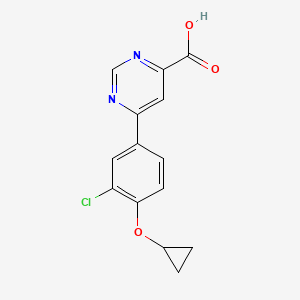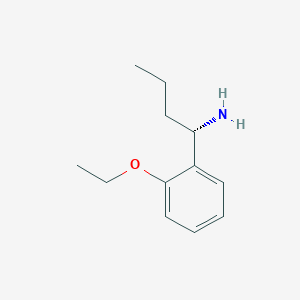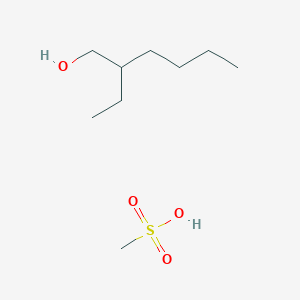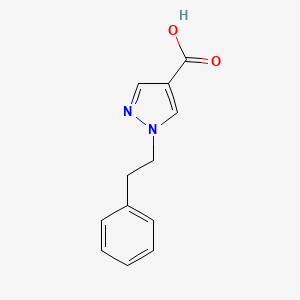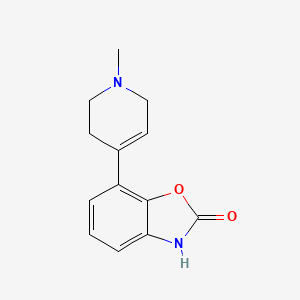
7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazolone core linked to a tetrahydropyridinyl group, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone typically involves the following steps:
Formation of the Benzoxazolone Core: This can be achieved through the cyclization of o-aminophenol with carbonyl compounds under acidic or basic conditions.
Attachment of the Tetrahydropyridinyl Group: The tetrahydropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzoxazolone core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the benzoxazolone or the tetrahydropyridinyl group.
Substitution: Various substitution reactions can occur, particularly at the nitrogen or oxygen atoms in the benzoxazolone core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce new functional groups to the benzoxazolone core.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone: can be compared with other benzoxazolone derivatives or tetrahydropyridinyl compounds.
Benzoxazolone Derivatives: Compounds with variations in the benzoxazolone core or different substituents.
Tetrahydropyridinyl Compounds: Molecules featuring the tetrahydropyridinyl group but with different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzoxazolone core and the tetrahydropyridinyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
269718-85-6 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
7-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-15-7-5-9(6-8-15)10-3-2-4-11-12(10)17-13(16)14-11/h2-5H,6-8H2,1H3,(H,14,16) |
Clé InChI |
DPXVJCPUFCQGAZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=CC1)C2=C3C(=CC=C2)NC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


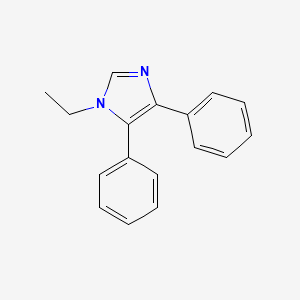
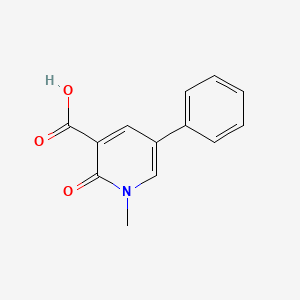
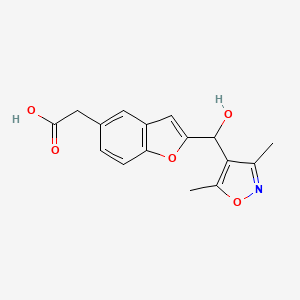
![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
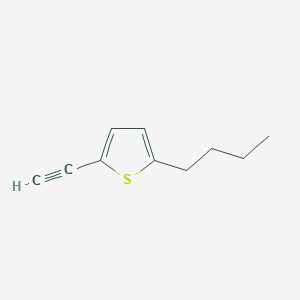
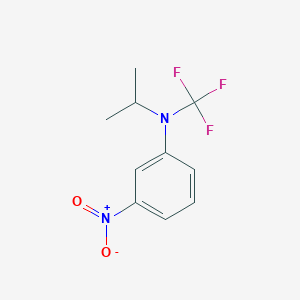
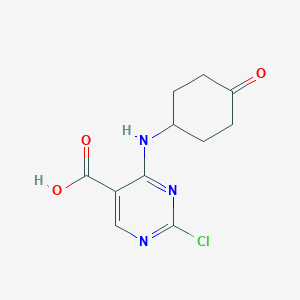
![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
